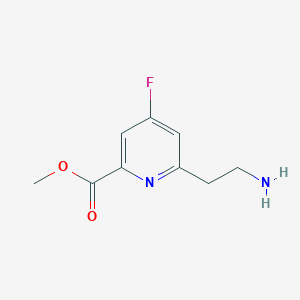
Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by the presence of a fluorine atom at the 4th position, an aminoethyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate typically involves multi-step organic reactions. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . The reaction conditions are generally mild, often carried out in solvents like glacial acetic acid or methanol, and can proceed under aqueous or solvent-free conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The starting materials are often commercially available or can be synthesized using known methods, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the ester group can yield alcohols .
Scientific Research Applications
Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular pathways to exert its effects .
Comparison with Similar Compounds
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate makes it unique due to the strong electronegativity and small size of fluorine, which can significantly influence the compound’s chemical reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3 |
InChI Key |
VZEZFKSXMOGTOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















